N-Acetyl-S-benzyl-L-cysteine
Overview
Description
N-Acetyl-S-benzyl-L-cysteine is an organic compound with the molecular formula C12H15NO3S and a molecular weight of 253.32 g/mol . It is a metabolite of toluene and is often used in the field of analytical chemistry, particularly in the study of xenobiotic metabolism . This compound is valuable for understanding phase II metabolic reactions, especially those involving conjugation with acetyl groups, which is a key step in the detoxification and elimination of various compounds .
Scientific Research Applications
N-Acetyl-S-benzyl-L-cysteine has a wide range of applications in scientific research:
Mechanism of Action
Target of Action
N-Acetyl-S-benzyl-L-cysteine is primarily used in the field of analytical chemistry, particularly in the study of xenobiotic metabolism . It is often used as a reference standard in the quantification of metabolites formed during the biotransformation of xenobiotics that contain a benzyl group .
Mode of Action
The exact mode of action of this compound remains partially elusive. It is believed to function as an antioxidant by neutralizing reactive oxygen species and preventing oxidative harm .
Biochemical Pathways
This compound is involved in the biochemical pathways related to xenobiotic metabolismThis compound aids in the biotransformation of these xenobiotics, particularly those containing a benzyl group .
Pharmacokinetics
It is known that the compound is used in the field of analytical chemistry, suggesting that it may have properties that allow it to be easily detected and quantified .
Result of Action
The primary result of this compound’s action is its role in the biotransformation of xenobiotics. By aiding in the metabolism of these foreign substances, this compound helps to neutralize potentially harmful compounds and prevent oxidative damage .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, a study found a significant correlation between the concentration of this compound and atmospheric individual BTEX derived from the e-waste recycling area, suggesting that it is a potential marker for BTEX exposure to e-waste occupational workers .
Biochemical Analysis
Biochemical Properties
N-Acetyl-S-benzyl-L-cysteine plays a significant role in biochemical reactions, particularly in the detoxification processes. It interacts with enzymes such as transferases, which are responsible for its formation. This compound is also involved in the conjugation reactions that help in the detoxification and elimination of various xenobiotics. The interactions of this compound with these enzymes are crucial for its function in detoxification pathways .
Cellular Effects
This compound exhibits a range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects . It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to regulate the production of reactive oxygen species, thereby protecting cells from oxidative stress . Additionally, this compound can affect the expression of genes involved in inflammatory responses, further highlighting its role in cellular regulation .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. It functions as an antioxidant by neutralizing reactive oxygen species and preventing oxidative damage . This compound also interacts with enzymes, inhibiting or activating them to exert its effects. For example, it has been shown to inhibit certain enzymes involved in oxidative stress pathways, thereby providing neuroprotective effects . These interactions at the molecular level are essential for the compound’s biological activities.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under normal conditions, but its stability can be affected by factors such as temperature and pH . Over time, this compound may degrade, leading to changes in its biological activity. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in terms of its antioxidant and anti-inflammatory properties .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as antioxidant and anti-inflammatory activities . At higher doses, it may cause toxic or adverse effects. Studies have shown that there is a threshold beyond which the compound’s beneficial effects diminish, and toxicity increases . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to detoxification. It interacts with enzymes such as transferases and conjugates with acetyl groups, which is a key step in the detoxification process . This compound also affects metabolic flux and metabolite levels, further influencing its role in biochemical reactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues are influenced by these interactions, which are crucial for its biological activity .
Subcellular Localization
This compound is localized within specific subcellular compartments, which affects its activity and function. The compound may be directed to certain organelles through targeting signals or post-translational modifications . This subcellular localization is important for its role in detoxification and other biochemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Acetyl-S-benzyl-L-cysteine can be synthesized through the acetylation of S-benzyl-L-cysteine. The reaction typically involves the use of acetic anhydride or acetyl chloride as the acetylating agents in the presence of a base such as pyridine . The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale acetylation reactions using similar reagents and conditions as those used in laboratory synthesis . The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-S-benzyl-L-cysteine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to its thiol form.
Substitution: This compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted cysteine derivatives.
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-L-cysteine: A well-known antioxidant and mucolytic agent.
N-Acetyl-S-hexyl-L-cysteine: Another derivative with similar properties.
N-Acetyl-S-(2-cyanoethyl)-L-cysteine: Used in similar analytical applications.
Uniqueness
N-Acetyl-S-benzyl-L-cysteine is unique due to its specific role in the study of xenobiotic metabolism and its use as a reference standard for benzyl-containing metabolites . Its ability to undergo various chemical reactions and its applications in multiple scientific fields further highlight its versatility and importance .
Properties
IUPAC Name |
(2R)-2-acetamido-3-benzylsulfanylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S/c1-9(14)13-11(12(15)16)8-17-7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,13,14)(H,15,16)/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJUXDERNWYKSIQ-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSCC1=CC=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CSCC1=CC=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90894753 | |
Record name | S-Benzyl-N-acetyl-L-cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90894753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19542-77-9 | |
Record name | Benzylmercapturic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19542-77-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | S-Benzyl-N-acetyl-L-cysteine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019542779 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | S-Benzyl-N-acetyl-L-cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90894753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BENZYLMERCAPTURIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3H719RFPT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of N-Acetyl-S-benzyl-L-cysteine in biological research?
A: this compound serves as a valuable tool for studying mercapturate formation, a critical detoxification pathway in the body. Specifically, it is used as a model compound to understand how cysteine S-conjugates, produced during the metabolism of certain xenobiotics, are ultimately excreted. [, ]
Q2: How is this compound formed in biological systems?
A: this compound is formed through a two-step process. First, S-benzyl-L-cysteine, a cysteine S-conjugate, is actively transported into cells. This transport system demonstrates Michaelis-Menten kinetics and can be inhibited by phenylalanine. [] Subsequently, S-benzyl-L-cysteine undergoes N-acetylation, catalyzed by microsomal N-acetyltransferase, resulting in the formation of this compound. []
Q3: Can you elaborate on the metabolic fate of this compound and related compounds in vivo?
A: Studies in rats have shown that this compound, S-benzyl-L-cysteine, and S-benzyl-N-malonyl-L-cysteine are primarily metabolized to hippuric acid. This metabolic conversion involves the removal of the N-acetyl, N-malonyl, or cysteine moiety, followed by the action of C-S lyase to produce benzyl thiol, which is further metabolized to hippuric acid. [] The majority of the administered dose is excreted in the urine. []
Q4: What analytical techniques are commonly employed to quantify this compound in biological samples?
A: Gas chromatography coupled with mass spectrometry (GC/MS) is a sensitive and reliable method for quantifying this compound in urine. To achieve accurate measurements at low concentrations (ppb levels), a solid-phase extraction technique utilizing C18 cartridges is often employed for sample preparation. Additionally, the use of stable isotopically labeled internal standards enhances the accuracy and precision of the analysis. []
Q5: Beyond GC/MS, are there other analytical techniques for measuring this compound?
A: Yes, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has been successfully used to measure this compound in complex matrices such as maternal milk. [] This method offers high sensitivity and selectivity, making it suitable for analyzing this compound in various biological samples.
Q6: What is the relevance of measuring this compound levels in population studies?
A: this compound, as a metabolite of toluene, serves as a biomarker of exposure to this common volatile organic compound. [, , ] Measuring its levels in populations can provide valuable insights into the prevalence and potential health impacts of toluene exposure, especially in vulnerable groups like adolescents and pregnant women. [, ]
Q7: Can you provide examples of factors that influence the levels of this compound observed in populations?
A: Studies have shown that demographic factors such as age, gender, and race/ethnicity can influence this compound levels. [] For example, one study found non-Hispanic Black individuals had higher levels of this compound compared to non-Hispanic White individuals. [] Furthermore, lifestyle choices, particularly smoking, are known to significantly increase the levels of this metabolite. [, ]
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